molecular formula C15H19FN2O5 B3059745 (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-23-5

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3059745
CAS No.: 1233860-23-5
M. Wt: 326.32
InChI Key: YMQJZHYWQSCLEL-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a substituted phenoxy moiety. The compound’s structure includes a fluorine atom at the 4-position and a nitro group at the 2-position of the aromatic ring, which confers distinct electronic and steric properties. This molecule is primarily employed as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex heterocyclic compounds. For example, it was used in a European patent application (EP 4 374 877 A2) to synthesize a spiro-diazaspiro nonene carboxamide derivative via a Mitsunobu-type reaction .

The (S)-configuration of the pyrrolidine ring is critical for enantioselective applications, ensuring compatibility with chiral environments in drug-target interactions. Analytical techniques such as FTIR, NMR, and elemental analysis are typically employed to confirm its purity and structural integrity .

Properties

IUPAC Name

tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQJZHYWQSCLEL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143733
Record name 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-23-5
Record name 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Nitrophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated nitrophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amino compound.

    Hydrolysis of the Ester Group: Produces the carboxylic acid derivative.

    Substitution of the Fluorine Atom: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorinated nitrophenoxy group can enhance binding affinity and specificity, while the pyrrolidine ring can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to two closely related analogs:

(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-18-8)

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 218944-23-1)

Electronic and Steric Effects

  • Target Compound : The 4-fluoro-2-nitro substitution creates a strong electron-withdrawing effect, polarizing the aromatic ring and activating it toward nucleophilic substitution. The fluorine atom’s electronegativity also enhances the stability of intermediates during synthesis .
  • Analog 2 (4-nitro) : The absence of fluorine reduces polarity, making the compound less reactive in electrophilic aromatic substitution but more lipophilic, which could influence solubility in organic solvents .

Biological Activity

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, identified by its CAS number 1233859-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolidine ring substituted with a tert-butyl group and a nitrophenoxy moiety. Its molecular formula is C15H19FN2O5C_{15}H_{19}FN_{2}O_{5}, and it has a molecular weight of approximately 326.32 g/mol. The presence of the fluorine and nitro groups contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Pyrrolidine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in various therapeutic contexts, including neuroprotection .
  • Anticancer Potential : Compounds containing pyrrolidine scaffolds have shown promise in anticancer research. For instance, studies indicate that certain derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound may exert neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. Research has highlighted the role of pyrrole-containing compounds in reducing neuronal death under oxidative stress conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress in neuronal cells
AnticancerInhibits proliferation in MCF-7 and HeLa cells
NeuroprotectionProtects against tBuOOH-induced cell death

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer properties of pyrrolidine derivatives, this compound was tested against MCF-7 breast cancer cells. The compound demonstrated significant inhibitory effects, with an IC50 value indicating potent activity comparable to established anticancer agents .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective capabilities of this compound against oxidative stress in glial cells. Results showed that it effectively reduced cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pharmacological Implications

The diverse biological activities of this compound position it as a candidate for further drug development. Its antioxidant and anticancer properties warrant comprehensive pharmacokinetic studies to evaluate its efficacy and safety profile.

Q & A

Q. Key Intermediates :

  • Boc-protected pyrrolidine derivatives (e.g., tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate).
  • Activated aryl halides or phenol derivatives (e.g., 4-fluoro-2-nitrophenyl triflate) for coupling .

Advanced: How can researchers address stereochemical inconsistencies during pyrrolidine functionalization?

Answer:
Stereochemical control is critical for enantiopure synthesis:

  • Chiral Auxiliaries : Use (S)-configured starting materials, such as (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, to ensure retention of configuration during substitution .
  • Dynamic Kinetic Resolution : Employ catalysts like palladium complexes or enzymes to invert stereochemistry in situ during coupling steps .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal diffraction (e.g., SHELX-refined structures) .

Q. Common Pitfalls :

  • Epimerization under basic conditions: Mitigate by using mild bases (e.g., Cs2CO3) and low temperatures .

Basic: Which analytical techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Answer:
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrrolidine protons (δ 3.0–4.0 ppm for N-CH2; δ 1.4 ppm for tert-butyl).
    • ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F) .
    • ³¹P NMR : Not applicable here but critical if phosphonate analogs are synthesized .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected ~381.13 m/z) and fragmentation patterns .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee) .

Advanced: How can dynamic rotational isomerism in NMR spectra complicate structural analysis, and how is this resolved?

Answer:
Issue : Restricted rotation around the C–O bond in the aryl ether moiety can create rotamers, leading to split or broadened NMR signals .

Q. Resolution Strategies :

  • Variable Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce rotamer peaks into singlets .
  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons across the rotameric barrier.
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values to assign rotamer populations .

Advanced: What factors influence regioselectivity during nitration and fluorination of the pyrrolidine-aryl ether system?

Answer:
Nitration :

  • Electrophilic Aromatic Substitution : Directed by electron-donating groups. The para-fluoro group deactivates the ring, favoring nitration at the ortho position relative to the ether oxygen .
  • Solvent Effects : Nitric acid in sulfuric acid maximizes nitronium ion (NO₂⁺) formation for efficient substitution .

Q. Fluorination :

  • Halogen Exchange : Use CsF or KF in DMF to displace nitro or other leaving groups via SNAr mechanisms .
  • Directed Ortho-Metalation : Employ lithium amides to deprotonate specific positions before fluorinating with NFSI .

Basic: How can researchers optimize reaction yields during Boc deprotection?

Answer:

  • Acidic Conditions : Use TFA in dichloromethane (1–2 h, 0°C to RT) for efficient Boc removal without pyrrolidine ring degradation .
  • Workup : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the free amine intermediate .

Advanced: What computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic attack) using Gaussian or ORCA .
  • Molecular Dynamics : Model solvation effects on NMR chemical shifts (e.g., using COSMO-RS) .
  • Docking Studies : Predict biological activity by docking into target proteins (e.g., kinases or GPCRs) using AutoDock Vina .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

  • Accelerated Degradation Studies :
    • Heat at 40°C for 1 month (ICH Q1A guidelines).
    • Monitor via HPLC for decomposition products (e.g., tert-butyl alcohol or nitroso derivatives) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

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